2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Its structure comprises two key domains:
- Pyrazolo[3,4-d]pyrimidinone core: A bicyclic system with a 2-methylbenzyl substituent at position 5 and an ethyl chain at position 1, likely influencing target specificity and metabolic stability.
The ethyl spacer between the pyrimidinone and acetamide groups distinguishes it from simpler derivatives, possibly modulating steric interactions with kinase ATP-binding pockets .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-16-4-2-3-5-18(16)14-28-15-26-22-20(23(28)31)13-27-29(22)11-10-25-21(30)12-17-6-8-19(24)9-7-17/h2-9,13,15H,10-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPVBYUEZAPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 346.40 g/mol
- Functional Groups : The presence of a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety suggests potential interactions with various biological targets.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticonvulsant properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy in models of maximal electroshock seizures (MES), with effective doses (ED50) comparable to established anticonvulsants such as phenobarbital .
Antimicrobial Activity
Compounds within the same class have demonstrated moderate to good antibacterial activity. Research indicates that modifications at specific sites on the molecular structure can enhance this activity. For example, certain N-benzyl derivatives have shown pronounced effects against various bacterial strains, suggesting that structural optimization could lead to novel antimicrobial agents .
Antidiabetic Potential
Inhibition of α-glucosidase is a well-established mechanism for controlling postprandial hyperglycemia. Compounds similar to the target compound have been synthesized and tested for their ability to inhibit this enzyme. One study reported that certain derivatives exhibited IC50 values superior to standard drugs like Acarbose, indicating their potential as antidiabetic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings tend to enhance biological activity.
- Core Structure : The presence of the pyrazolo[3,4-d]pyrimidine core is vital for maintaining activity against targeted biological pathways.
Table 1: Summary of Biological Activities
| Compound Variant | Activity Type | ED50/IC50 Value | Reference |
|---|---|---|---|
| Variant A | Anticonvulsant | 13 mg/kg | |
| Variant B | Antibacterial | Moderate | |
| Variant C | α-glucosidase Inhibitor | IC50 = 155.4 μM |
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, a series of pyrazolo derivatives were evaluated for their anticonvulsant properties. The study highlighted that modifications at the N-benzyl position significantly influenced efficacy, with some variants showing enhanced protective effects against induced seizures compared to standard treatments.
Study 2: Antimicrobial Testing
A comprehensive screening of several derivatives against common bacterial strains revealed that specific substitutions on the pyrazolo core led to improved antibacterial potency. The study concluded that further exploration into these modifications could yield new antibiotics.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl group enhances its lipophilicity and can influence its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 557.6 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Studies : A study published in Molecules highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in targeting cancer cells resistant to conventional therapies .
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties against various bacterial strains. Such findings could lead to the development of new antibiotics.
Research Findings
Recent investigations into pyrazolo[3,4-d]pyrimidines have revealed their potential as versatile scaffolds for drug discovery. A comprehensive review noted over 156,000 synthesized molecules with therapeutic intent derived from this core structure . This underscores the importance of ongoing research into derivatives like this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, leading to varied physicochemical and pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Activity: The ethyl spacer in the target compound may improve binding to flexible kinase domains (e.g., EGFR or JAK2) compared to rigid derivatives like the phenyl-substituted analog . The 2-methylbenzyl group at C5 likely enhances selectivity over kinases sensitive to hydrophobic pocket interactions, as seen in related pyrimidinone inhibitors .
Lipophilicity and Solubility: The trifluoromethylphenyl analog exhibits higher LogP (~4.2 estimated) than the target compound (~3.8), favoring membrane permeability but risking solubility issues.
Metabolic Stability: Fluorine atoms (in the target compound and analogs) reduce oxidative metabolism, extending half-life . Bulky substituents (e.g., chromenone) may increase CYP3A4-mediated clearance .
Research Implications
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold for ATP-competitive kinase inhibitors. Substituent variations tune selectivity; for example, 2-methylbenzyl may favor Src-family kinases, while chromenone hybrids target CDKs .
- Similarity Assessment : Structural alignment using Tanimoto coefficients (e.g., MACCS fingerprints) could quantify divergence from lead compounds, though activity cliffs remain a risk .
Q & A
Q. What are the key considerations for synthesizing this compound?
Synthesis involves multi-step reactions, starting with condensation of a pyrazolo[3,4-d]pyrimidin-4-one core with functionalized acetamide derivatives. Critical steps include:
- Reagent selection : Use N-arylsubstituted α-chloroacetamides to introduce the fluorophenyl and methylbenzyl groups via nucleophilic substitution .
- Reaction conditions : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
Q. How can the structural integrity of the compound be confirmed?
Use a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions, particularly the 4-fluorophenyl and pyrazolo-pyrimidinone moieties .
- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the acetamide and pyrimidinone groups) .
- Mass spectrometry : Validate molecular weight (CHClFNO) via high-resolution MS .
Q. What methodologies are recommended for preliminary biological activity assessment?
Begin with in vitro assays:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values with structural analogs .
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclin-dependent kinases) .
Advanced Research Questions
Q. How can discrepancies in reported biological activities be resolved?
Contradictions often arise from variations in:
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding using free energy perturbation (FEP) calculations .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Q. What strategies improve synthetic route efficiency?
Advanced optimization techniques include:
- Flow chemistry : Reduce reaction time and byproducts by controlling residence time and mixing .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling to enhance regioselectivity .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst pairs .
Q. How can computational modeling guide reaction design?
Integrate quantum chemical calculations and AI:
- Reaction path search : Use Gaussian 16 to simulate transition states and identify low-energy pathways for pyrimidinone ring formation .
- Active learning : Implement Bayesian optimization to iteratively refine reaction conditions (e.g., temperature, stoichiometry) .
- ADMET prediction : Employ SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What advanced analytical methods quantify compound stability?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS/MS .
- Spectrofluorometry : Monitor fluorescence quenching under oxidative stress (e.g., HO exposure) to assess stability .
- Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf-life .
Q. How can AI-driven automation enhance research workflows?
- Autonomous laboratories : Implement robotic platforms (e.g., Chemspeed) for high-throughput synthesis and screening .
- Real-time analytics : Couple inline PAT tools (e.g., ReactIR) with AI to adjust reaction parameters dynamically .
- Data integration : Use cloud-based platforms (e.g., Benchling) to unify experimental data and computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
